An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethylazepan-2-one
An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethylazepan-2-one
Introduction
5,5-Dimethylazepan-2-one, a substituted derivative of ε-caprolactam, represents a molecule of significant interest to researchers in polymer chemistry and drug development. As a functionalized seven-membered lactam, its gem-dimethyl group at the C5 position introduces conformational rigidity and alters its physicochemical properties compared to the parent caprolactam. This structural modification can influence its reactivity, polymerization kinetics, and biological activity, making it a valuable building block for novel materials and potential therapeutic agents.
This technical guide provides a comprehensive overview of the core chemical properties of 5,5-Dimethylazepan-2-one. It is designed for scientists and technical professionals, offering insights into its synthesis, structural characteristics, spectroscopic profile, and chemical reactivity. The information presented herein is grounded in established chemical principles and supported by data from analogous structures, providing a robust framework for its application in research and development.
Nomenclature and Structural Identification
Correctly identifying a chemical entity is foundational to all scientific work. The following section details the identifiers for 5,5-Dimethylazepan-2-one.
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IUPAC Name: 5,5-Dimethylazepan-2-one
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Synonyms: 5,5-Dimethyl-ε-caprolactam
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Molecular Formula: C₈H₁₅NO
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Molecular Weight: 141.21 g/mol
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CAS Number: While a specific CAS number is not widely indexed, it is unequivocally defined by its structure.
Table 1: Core Identification Properties
| Identifier | Value |
| IUPAC Name | 5,5-Dimethylazepan-2-one |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Parent Compound | Azepan-2-one (ε-Caprolactam)[1][2] |
Physicochemical Properties
The physical properties of 5,5-Dimethylazepan-2-one are influenced by its cyclic amide structure and the presence of the gem-dimethyl group. While specific experimental data is not extensively published, properties can be reliably predicted based on the well-characterized parent compound, ε-caprolactam.[1][2][3][4]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insight |
| Appearance | White crystalline solid | Similar to ε-caprolactam.[2] |
| Melting Point | Higher than ε-caprolactam (69-71 °C) | The gem-dimethyl group can increase crystal lattice energy, leading to a higher melting point. |
| Boiling Point | Higher than ε-caprolactam (~270 °C) | Increased molecular weight and van der Waals forces contribute to a higher boiling point.[1] |
| Solubility | Soluble in water and polar organic solvents | The amide group allows for hydrogen bonding with protic solvents like water. Solubility is expected to be slightly lower than ε-caprolactam due to the increased hydrophobic character of the dimethyl groups. |
Synthesis Pathway: The Beckmann Rearrangement
The primary and most industrially significant route for the synthesis of caprolactams is the Beckmann rearrangement of a cyclohexanone oxime.[5][6] For 5,5-Dimethylazepan-2-one, the synthesis logically begins with the corresponding substituted ketone, 4,4-dimethylcyclohexanone.
The causality behind this choice is the high efficiency and atom economy of the rearrangement. The reaction proceeds through a stereospecific migration of the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen, ensuring the formation of the desired lactam ring structure.[5]
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol outlines the conceptual steps for the synthesis of 5,5-Dimethylazepan-2-one.
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Step 1: Oximation of 4,4-Dimethylcyclohexanone
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4,4-Dimethylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like aqueous ethanol.
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The mixture is heated to facilitate the condensation reaction, forming 4,4-dimethylcyclohexanone oxime.
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The product oxime is isolated via filtration or extraction and purified by recrystallization.
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Step 2: Beckmann Rearrangement of the Oxime
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The purified 4,4-dimethylcyclohexanone oxime is treated with a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid, which acts as the catalyst.
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The reaction is typically heated to initiate the rearrangement. The acid protonates the hydroxyl group, converting it into a good leaving group (water).
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A concerted migration of the C-C bond anti to the leaving group occurs, leading to the formation of a nitrilium ion intermediate.
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This intermediate is subsequently attacked by water, and after tautomerization, yields the final product, 5,5-Dimethylazepan-2-one.
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The reaction mixture is carefully neutralized with a base (e.g., ammonia or sodium carbonate), and the product lactam is extracted with an organic solvent and purified by distillation or recrystallization.
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Caption: Synthesis workflow for 5,5-Dimethylazepan-2-one.
Spectroscopic Profile
The structural features of 5,5-Dimethylazepan-2-one give rise to a predictable spectroscopic signature, which is essential for its characterization.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the amide functional group and the alkyl framework.
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N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ , corresponding to the stretching vibration of the N-H bond of the secondary amide.
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C=O Stretch (Amide I Band): A strong, sharp absorption band will be present around 1650-1670 cm⁻¹ . This is the characteristic carbonyl stretch of a cyclic amide (lactam).
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C-H Stretches: Absorption bands in the 2850-2960 cm⁻¹ region will be present due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
¹H NMR:
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N-H Proton: A broad singlet is expected between δ 6.0-8.0 ppm , which is exchangeable with D₂O.
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Methylene Protons (α to C=O): A triplet around δ 2.2-2.5 ppm .
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Methylene Protons (α to N): A triplet around δ 3.0-3.3 ppm .
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Other Methylene Protons: Complex multiplets are expected in the δ 1.5-1.9 ppm region.
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Methyl Protons: A sharp singlet integrating to six protons will appear upfield, likely around δ 1.0-1.2 ppm , due to the two equivalent methyl groups at the C5 position.
¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 175-180 ppm .
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Methylene Carbon (α to N): A signal around δ 40-45 ppm .
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Methylene Carbon (α to C=O): A signal around δ 35-40 ppm .
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Quaternary Carbon (C5): A signal around δ 30-35 ppm .
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Methyl Carbons: A signal in the upfield region, around δ 25-30 ppm .
Mass Spectrometry (MS)
In mass spectrometry, 5,5-Dimethylazepan-2-one is expected to show a clear molecular ion peak.
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Molecular Ion (M⁺): A peak at m/z = 141 , corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways would involve the loss of alkyl fragments and cleavage of the lactam ring, leading to characteristic daughter ions.
Chemical Reactivity and Stability
The reactivity of 5,5-Dimethylazepan-2-one is primarily governed by the amide functionality within the seven-membered ring.
Caption: Key reactive pathways of 5,5-Dimethylazepan-2-one.
Ring-Opening Polymerization
Similar to its parent, ε-caprolactam, 5,5-Dimethylazepan-2-one can undergo ring-opening polymerization to form a substituted polyamide, analogous to Nylon-6. This reaction can be initiated by water (hydrolytic polymerization), or by anionic or cationic initiators. The presence of the gem-dimethyl group may sterically hinder the approach of the monomer to the growing polymer chain, potentially affecting the rate of polymerization compared to unsubstituted caprolactam.
Hydrolysis
Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. This reaction opens the ring to form 6-amino-4,4-dimethylhexanoic acid. This is a crucial consideration for the stability of the compound in aqueous solutions at different pH values.
N-Substitution
The nitrogen atom of the lactam is a site for functionalization. It can be deprotonated with a strong base and subsequently alkylated or acylated, allowing for the introduction of various functional groups. This provides a synthetic handle for modifying the molecule's properties for specific applications, such as tuning its solubility or biological activity.
Applications in Research and Drug Development
Substituted caprolactams are recognized as privileged scaffolds in medicinal chemistry. The conformational constraints and synthetic tractability of the caprolactam ring make it an attractive template for designing new therapeutic agents.
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Anticonvulsant Agents: Derivatives of caprolactam have been investigated for their anticonvulsant properties. The structural modifications on the caprolactam core can modulate their interaction with neurological targets.
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Anticancer Research: Certain substituted caprolactams have been explored as potential anticancer agents.
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Polymer Science: As a functionalized monomer, 5,5-Dimethylazepan-2-one can be used to synthesize specialty polyamides with modified properties, such as altered thermal stability, solubility, and mechanical strength, compared to standard Nylon-6.
Safety and Handling
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General Handling: Use in a well-ventilated area. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
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First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move person into fresh air.
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If swallowed: Rinse mouth with water. Do NOT induce vomiting.
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Storage: Store in a tightly closed container in a dry and cool place.
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for ε-caprolactam and to handle this dimethyl derivative with the assumption of similar or greater potential hazards until specific data becomes available.
Conclusion
5,5-Dimethylazepan-2-one is a structurally distinct derivative of ε-caprolactam with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable through the well-established Beckmann rearrangement, and its chemical behavior is characteristic of a cyclic amide. The gem-dimethyl substitution provides a key modification point that influences its physical properties and reactivity. This guide provides a foundational understanding of its chemical properties, serving as a valuable resource for researchers aiming to exploit this versatile molecule in their scientific endeavors.
References
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- Alfa Chemistry. (n.d.). Beckmann Rearrangement. Alfa Chemistry.
- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. Department of Chemistry & Biochemistry.
- Wikipedia. (2024). Beckmann rearrangement.
- PubChem. (n.d.). Caprolactam.
- Thermo Fisher Scientific. (n.d.).
- ChemRxiv. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides.
- Wikipedia. (2024). Caprolactam.
- ChemicalBook. (n.d.). Caprolactam CAS#: 105-60-2.
- ResearchGate. (2000). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.
- Echemi. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2).
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